2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-(1-phenylethyl)benzenesulfonamide
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Overview
Description
“2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-(1-phenylethyl)benzenesulfonamide” is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-(1-phenylethyl)benzenesulfonamide” typically involves multi-step organic reactions. The process may include:
Formation of the hexahydrophthalazinone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonamide formation:
Ethylation and phenylethylation:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to favor desired reactions and minimize side products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl and phenylethyl groups.
Reduction: Reduction reactions can occur at the oxo group, converting it to a hydroxyl group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation products: Carboxylic acids, ketones.
Reduction products: Alcohols.
Substitution products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Antimicrobial Activity: Investigation into its efficacy against various microbial strains.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for various diseases.
Industry
Material Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-(1-phenylethyl)benzenesulfonamide” would depend on its specific application. In medicinal chemistry, it may act by:
Binding to enzymes: Inhibiting their activity.
Interacting with cellular components: Disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
N-(2-phenylethyl)benzenesulfonamide: Lacks the hexahydrophthalazinone ring but shares structural similarities.
Uniqueness
Complex Structure: The presence of the hexahydrophthalazinone ring and the specific substitution pattern make it unique.
Its unique structure may confer specific biological activities not seen in simpler compounds.
Properties
Molecular Formula |
C24H27N3O3S |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
2-ethyl-5-(4-oxo-5,6,7,8-tetrahydro-3H-phthalazin-1-yl)-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C24H27N3O3S/c1-3-17-13-14-19(23-20-11-7-8-12-21(20)24(28)26-25-23)15-22(17)31(29,30)27-16(2)18-9-5-4-6-10-18/h4-6,9-10,13-16,27H,3,7-8,11-12H2,1-2H3,(H,26,28) |
InChI Key |
DRSHPGWDIIEVCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NNC(=O)C3=C2CCCC3)S(=O)(=O)NC(C)C4=CC=CC=C4 |
Origin of Product |
United States |
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